molecular formula C12H14F2O2 B169972 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol CAS No. 165115-73-1

2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol

Cat. No.: B169972
CAS No.: 165115-73-1
M. Wt: 228.23 g/mol
InChI Key: WOLIKRXEOQATPC-UHFFFAOYSA-N
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Description

2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol is an organic compound with the molecular formula C12H14F2O2 It is characterized by the presence of a difluorophenyl group attached to a propenyl chain, which is further connected to a propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorophenylacetic acid and propenyl alcohol.

    Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the esterification process.

    Intermediate Formation: The intermediate product, 2-(2,4-difluorophenyl)-2-propenyl-propanedioic acid diethyl ester, is formed.

    Hydrolysis and Reduction: The intermediate is then hydrolyzed and reduced to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Purification: Employing techniques like recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products

Scientific Research Applications

2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2,4-Difluorophenyl)-2-propen-1-YL]-1,3-propanediol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-[2-(2,4-difluorophenyl)prop-2-enyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-8(4-9(6-15)7-16)11-3-2-10(13)5-12(11)14/h2-3,5,9,15-16H,1,4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLIKRXEOQATPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(CO)CO)C1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453909
Record name 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165115-73-1
Record name 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=165115-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2,4-Difluorophenyl)prop-2-en-1-yl)propane-1,3-diol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165115731
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(2,4-Difluorophenyl)prop-2-en-1-yl]propane-1,3-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(2,4-difluorophenyl)prop-2-en-1-yl]propane-1,3-diol
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Q & A

Q1: What is the key intermediate in the synthesis of 2-[2-(2,4-Difluorophenyl)-2-propen-1-yl]-1,3-propanediol?

A1: The key intermediate in the synthesis is 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-malonate diethyl ester. [] This intermediate is then further reacted with a borohydride to obtain the desired product, this compound. []

Q2: What type of reaction is used to form the final product?

A2: The final step of the synthesis involves a reduction reaction. [] 2-[2-(2,4-difluorophenyl)-2-propen-1-yl]-1,3-malonate diethyl ester is reacted with a borohydride, which acts as a reducing agent, to yield the final product. []

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